Ethyl (methanesulfonyl)(4-methylbenzene-1-sulfonyl)acetate
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Overview
Description
Ethyl (methanesulfonyl)(4-methylbenzene-1-sulfonyl)acetate is an organic compound that belongs to the class of sulfonyl esters. This compound is characterized by the presence of both methanesulfonyl and 4-methylbenzene-1-sulfonyl groups attached to an ethyl acetate backbone. It is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (methanesulfonyl)(4-methylbenzene-1-sulfonyl)acetate typically involves the reaction of ethyl acetate with methanesulfonyl chloride and 4-methylbenzene-1-sulfonyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl (methanesulfonyl)(4-methylbenzene-1-sulfonyl)acetate undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl groups can act as good leaving groups, making the compound suitable for nucleophilic substitution reactions.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Elimination Reactions: Strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used to induce elimination reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used for these transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield sulfonamides, while elimination reactions can produce alkenes.
Scientific Research Applications
Ethyl (methanesulfonyl)(4-methylbenzene-1-sulfonyl)acetate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Research: It is used in the study of enzyme mechanisms and protein interactions.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl (methanesulfonyl)(4-methylbenzene-1-sulfonyl)acetate involves its ability to act as a leaving group in chemical reactions. The sulfonyl groups enhance the compound’s reactivity, allowing it to participate in various substitution and elimination reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.
Comparison with Similar Compounds
Similar Compounds
Ethyl (tosyl)(methanesulfonyl)acetate: Similar in structure but with a tosyl group instead of a 4-methylbenzene-1-sulfonyl group.
Ethyl (methanesulfonyl)acetate: Lacks the 4-methylbenzene-1-sulfonyl group, making it less reactive in certain reactions.
Ethyl (4-methylbenzene-1-sulfonyl)acetate: Lacks the methanesulfonyl group, affecting its reactivity and applications.
Uniqueness
Ethyl (methanesulfonyl)(4-methylbenzene-1-sulfonyl)acetate is unique due to the presence of both methanesulfonyl and 4-methylbenzene-1-sulfonyl groups, which enhance its reactivity and make it suitable for a wide range of chemical reactions. This dual functionality allows for greater versatility in synthetic applications compared to similar compounds.
Properties
CAS No. |
61053-57-4 |
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Molecular Formula |
C12H16O6S2 |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
ethyl 2-(4-methylphenyl)sulfonyl-2-methylsulfonylacetate |
InChI |
InChI=1S/C12H16O6S2/c1-4-18-11(13)12(19(3,14)15)20(16,17)10-7-5-9(2)6-8-10/h5-8,12H,4H2,1-3H3 |
InChI Key |
ZSZNASUXJRPPRA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(S(=O)(=O)C)S(=O)(=O)C1=CC=C(C=C1)C |
Origin of Product |
United States |
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